Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic moiety imparts distinct physicochemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(spiro[2One common approach is the cycloaddition reaction of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst under visible-light-induced conditions . This method allows for the rapid construction of the spirocyclic framework with good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The spirocyclic core can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[(spiro[2.3]hex-1-ylcarbonyl)amino]benzoate can be compared with other spirocyclic compounds, such as spirocyclic oxindoles and spiro[2.3]hexane derivatives . These compounds share similar structural features but differ in their physicochemical properties and reactivity. The unique combination of the spirocyclic core and the benzoate ester group in this compound imparts distinct properties, making it a valuable compound for various applications.
Similar Compounds
Spirocyclic oxindoles: These compounds contain a spirocyclic core fused with an oxindole moiety and are known for their biological activity.
Spiro[2.3]hexane derivatives: These compounds feature a spirocyclic hexane ring and are used in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-(spiro[2.3]hexane-2-carbonylamino)benzoate |
InChI |
InChI=1S/C16H19NO3/c1-2-20-15(19)11-4-6-12(7-5-11)17-14(18)13-10-16(13)8-3-9-16/h4-7,13H,2-3,8-10H2,1H3,(H,17,18) |
InChI Key |
CHWMWUOZBVWKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC23CCC3 |
Origin of Product |
United States |
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